molecular formula C22H37Cl2N3O2 B12696991 3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-39-8

3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12696991
CAS No.: 102132-39-8
M. Wt: 446.5 g/mol
InChI Key: HCRXJLRGVUDEHQ-UHFFFAOYSA-N
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Description

3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrolidinecarboxamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, an allyloxyphenyl group, and a tetramethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the allyloxyphenyl group, and the tetramethyl substitution. Common reagents and conditions used in these reactions may include:

    Formation of Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Allyloxyphenyl Group: This can be achieved through nucleophilic substitution reactions, where an allyloxyphenyl halide reacts with an amine.

    Tetramethyl Substitution: This step may involve the use of methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyrrolidinecarboxamide, N-(3-(((2-phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
  • 3-Pyrrolidinecarboxamide, N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Uniqueness

The uniqueness of 3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride lies in its specific structural features, such as the allyloxyphenyl group and the tetramethyl substitution, which may confer unique chemical and biological properties.

Properties

CAS No.

102132-39-8

Molecular Formula

C22H37Cl2N3O2

Molecular Weight

446.5 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[3-[(2-prop-2-enoxyphenyl)methylamino]propyl]pyrrolidine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C22H35N3O2.2ClH/c1-6-14-27-19-11-8-7-10-17(19)16-23-12-9-13-24-20(26)18-15-21(2,3)25-22(18,4)5;;/h6-8,10-11,18,23,25H,1,9,12-16H2,2-5H3,(H,24,26);2*1H

InChI Key

HCRXJLRGVUDEHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2OCC=C)C.Cl.Cl

Origin of Product

United States

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